molecular formula C18H16N2O4S B2995922 N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide CAS No. 2034585-31-2

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2995922
CAS No.: 2034585-31-2
M. Wt: 356.4
InChI Key: NUXGXKZHJKBUGH-UHFFFAOYSA-N
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Description

The compound N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide features a 2,3-dihydro-1,4-benzodioxin moiety linked via a hydroxyethyl chain to a 1,3-benzothiazole-2-carboxamide group.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c21-13(11-5-6-14-15(9-11)24-8-7-23-14)10-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-6,9,13,21H,7-8,10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXGXKZHJKBUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CNC(=O)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzodioxin intermediate, which is then reacted with a benzothiazole derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as lithium hydride to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecules and modulating biochemical pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Research Findings and Hypotheses

  • Anti-inflammatory Potential: Structural similarity to pyrrole derivatives (e.g., 2-[N-(2,3-dihydro-1,4-benzodioxin-6-yl)-pyrrol-2-yl] acetic acid) suggests possible COX-2 or LOX inhibition .
  • Hepatoprotective Activity: Analogous to 1,4-dioxane-flavones (e.g., 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone), the benzodioxin moiety may mitigate oxidative liver damage .
  • Kinase Inhibition: The benzothiazole carboxamide group aligns with known kinase inhibitors (e.g., PI3K/mTOR), though experimental validation is needed .

Biological Activity

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-1,3-benzothiazole-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C_{16}H_{18}N_{2}O_{4}S
  • IUPAC Name : this compound

The synthesis involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with benzothiazole carboxamides through various chemical methodologies. The synthetic pathways typically yield moderate to high purity products suitable for biological testing .

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit promising antitumor activity. Specifically, compounds similar to this compound have shown:

  • Inhibition of Cell Proliferation : In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The IC50 values for related compounds ranged from 6.68 μM to 19.94 μM depending on the assay format (e.g., 2D vs. 3D cultures) .
CompoundCell LineIC50 (μM)Assay Type
Compound 5A5498.78 ± 3.622D
Compound 9NCI-H35811.27 ± 0.493D

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Testing against Gram-positive and Gram-negative bacteria revealed:

  • Effective Inhibition : The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) reported at approximately 6.12 μM and 25 μM respectively .

Enzyme Inhibition

Another area of interest is the inhibitory potential of this compound on specific enzymes related to metabolic disorders:

  • α-Glucosidase and Acetylcholinesterase Inhibition : Compounds derived from the same benzothiazole framework were screened for their ability to inhibit α-glucosidase and acetylcholinesterase, which are critical in managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The results indicated promising inhibitory effects suggesting potential therapeutic applications in these areas .

Case Studies and Research Findings

Several studies have highlighted the biological significance of benzothiazole derivatives:

  • Antitumor Studies : A study conducted on various substituted benzothiazoles showed that compounds with nitro or chloro substituents had enhanced antiproliferative activity compared to their unsubstituted counterparts .
  • Mechanistic Insights : Research indicates that these compounds may bind within the minor groove of DNA, influencing cellular proliferation by disrupting normal DNA functions .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthetic route of this compound?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can reduce the number of experiments while resolving interactions between variables . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, as demonstrated by ICReDD’s workflow for reaction design . Validate predictions with HPLC-MS to monitor reaction progress and NMR/X-ray crystallography for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • Purity : Use reverse-phase HPLC with UV/Vis detection and high-resolution mass spectrometry (HRMS) to detect impurities.
  • Stereochemistry : Employ chiral chromatography or circular dichroism (CD) spectroscopy. For crystalline samples, single-crystal X-ray diffraction provides unambiguous stereochemical assignment .
  • Dynamic Behavior : Variable-temperature NMR can reveal conformational flexibility in the benzodioxin and benzothiazole moieties .

Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess susceptibility to oxidation or nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvation effects or thermal degradation pathways in different solvents .
  • QSPR/QSAR : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental stability data to build predictive models .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data (e.g., divergent IC₅₀ values across assays)?

  • Methodological Answer :

  • Assay Validation : Replicate experiments under standardized conditions (e.g., cell line consistency, buffer pH). Use statistical tools like ANOVA to identify outliers .
  • Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics directly, bypassing cell-based assay variability .
  • Meta-Analysis : Apply machine learning to aggregate data from public repositories (e.g., ChEMBL) and identify confounding variables (e.g., assay type, protein isoforms) .

Q. What strategies are effective for elucidating the reaction mechanisms of benzodioxin-benzothiazole hybrid systems?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in hydrolysis or ring-opening reactions .
  • In Situ Spectroscopy : Monitor reactions via FTIR or Raman spectroscopy to detect transient intermediates .
  • Computational Workflow : Combine DFT for energy profiles and microkinetic modeling to simulate reaction networks under realistic conditions .

Q. How can in silico methods prioritize derivatives for SAR studies?

  • Methodological Answer :

  • Docking Studies : Screen virtual libraries against target proteins (e.g., kinases) using flexible docking algorithms (e.g., AutoDock Vina) .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes for subtle structural modifications (e.g., substituent effects on the benzothiazole ring) .
  • ADMET Prediction : Use tools like SwissADME to filter candidates with poor solubility or metabolic stability .

Q. What experimental frameworks address the environmental fate of this compound?

  • Methodological Answer :

  • Photodegradation Studies : Expose the compound to UV light in environmental chambers and analyze degradation products via LC-MS/MS .
  • Soil/Water Partitioning : Measure logKow (octanol-water coefficient) and conduct column leaching experiments to assess mobility .
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri models to evaluate acute toxicity .

Methodological Tables

Research Aspect Recommended Techniques Key References
Synthetic OptimizationDoE, Quantum Chemical Calculations, HPLC-MS
Stereochemical AnalysisX-ray Crystallography, Variable-Temperature NMR
Mechanistic ElucidationKIE, In Situ Spectroscopy, FEP Simulations
Environmental ImpactPhotodegradation Assays, logKow Analysis

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